![molecular formula C7H9ClO2 B6185505 3-(chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2639413-21-9](/img/no-structure.png)
3-(chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Description
“3-(chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C7H9ClO2 . It is a derivative of bicyclo[1.1.1]pentane-1-carboxylic acid .
Synthesis Analysis
The synthesis of “3-(chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” and its derivatives has been a topic of interest in recent years . The synthesis often involves the use of propellane and other reagents in a series of reactions . Enantioselective synthesis methods have also been developed, which are particularly valuable for creating chiral versions of this compound .Molecular Structure Analysis
The molecular structure of “3-(chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” consists of a bicyclo[1.1.1]pentane core with a chloromethyl group and a carboxylic acid group attached .Chemical Reactions Analysis
The chemical reactions involving “3-(chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” are complex and varied. They often involve the use of catalysts and can result in the formation of various bicyclo[1.1.1]pentane derivatives .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis of 3-(chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through a multi-step process involving the introduction of a chloromethyl group onto a bicyclo[1.1.1]pentane ring system, followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "Bicyclo[1.1.1]pentane", "Chloromethyl chloride", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Ethanol", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Bicyclo[1.1.1]pentane is reacted with chloromethyl chloride in the presence of sodium hydroxide to yield 3-(chloromethyl)bicyclo[1.1.1]pentane.", "Step 2: The resulting intermediate is then treated with carbon dioxide in the presence of a suitable solvent, such as diethyl ether, to form the corresponding carboxylic acid.", "Step 3: The crude product is purified by recrystallization from ethanol, followed by treatment with hydrochloric acid to remove any remaining impurities.", "Step 4: The final product is isolated by neutralization with sodium bicarbonate and subsequent filtration and drying." ] } | |
CAS RN |
2639413-21-9 |
Product Name |
3-(chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Molecular Formula |
C7H9ClO2 |
Molecular Weight |
160.6 |
Purity |
95 |
Origin of Product |
United States |
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